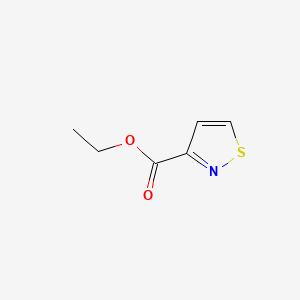

3-Isothiazolecarboxylic acid ethyl ester

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1,2-thiazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-2-9-6(8)5-3-4-10-7-5/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDZCLQJPPQLCQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NSC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 3 Isothiazolecarboxylic Acid Ethyl Ester

Established Synthetic Routes and Optimizations

Traditional methods for synthesizing 3-Isothiazolecarboxylic acid ethyl ester rely on well-documented organic reactions, including direct esterification of the corresponding carboxylic acid and multi-step pathways involving the formation of the heterocyclic core.

Direct Esterification and Transesterification Strategies

The most straightforward route to this compound is the esterification of 3-Isothiazolecarboxylic acid. This transformation is typically achieved through the Fischer esterification reaction. masterorganicchemistry.comcerritos.edu

Fischer Esterification: This acid-catalyzed reaction involves heating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). jk-sci.comchemistrysteps.com The reaction is an equilibrium process, and to drive it towards the formation of the ethyl ester, ethanol is often used as the solvent to ensure it is present in large excess. masterorganicchemistry.comathabascau.ca The removal of water as it is formed, for instance, through azeotropic distillation, can also shift the equilibrium to favor the product. chemistrysteps.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack by the ethanol molecule. masterorganicchemistry.comjk-sci.com

Transesterification: An alternative, though less common, approach is transesterification. This involves the conversion of a different ester of 3-isothiazolecarboxylic acid (e.g., the methyl ester) into the ethyl ester by reacting it with ethanol in the presence of an acid or base catalyst. organic-chemistry.orgyoutube.commdpi.com Scandium(III) triflate is one catalyst noted for its effectiveness in such transformations. organic-chemistry.org This method is particularly useful if a different ester is more readily available as a precursor.

| Method | Reagents | Catalyst | Key Features |

| Fischer Esterification | 3-Isothiazolecarboxylic acid, Ethanol | H₂SO₄ or HCl | Equilibrium-driven; requires excess alcohol or water removal. cerritos.educhemistrysteps.com |

| Transesterification | Methyl 3-isothiazolecarboxylate, Ethanol | Acid or Base (e.g., Sc(OTf)₃) | Useful for converting an existing ester to the desired ethyl ester. organic-chemistry.org |

Isothiazole (B42339) Ring Formation from Precursors

Synthesizing the isothiazole ring with the ethyl carboxylate group already incorporated or formed in situ is a powerful strategy. These methods build the heterocyclic core from acyclic starting materials.

From Enamino Esters: A versatile approach involves the use of β-enamino esters. A three-component reaction between enamino esters, sulfur, and a bromodifluoroacetamide or ester can yield highly substituted isothiazoles. organic-chemistry.orgresearchgate.net By selecting the appropriate enamino ester precursor that contains the desired ethyl ester functionality, this method can be adapted to form the target molecule directly.

Cycloaddition Reactions: 1,3-dipolar cycloaddition reactions are a cornerstone of heterocyclic synthesis. medwinpublishers.com The reaction of a nitrile sulfide (B99878) with an alkyne bearing an ethyl ester group, such as ethyl propiolate, can, in principle, lead to the formation of the this compound skeleton.

Oxidative Cyclization of Thioamides: Another established route is the oxidative cyclization of functionalized thioamides. For instance, the oxidation of substituted thioamides derived from β-keto esters can lead to the formation of the isothiazole ring. A procedure for the synthesis of alkyl 3-methyl-5-ethoxycarbonylaminoisothiazole-4-carboxylates involves the oxidation of substituted thioamides with selenium dioxide, highlighting the utility of this general strategy. researchgate.net

Multistep Synthesis Pathways and Yield Optimization

Often, the synthesis of this compound is embedded within a longer sequence, starting from simpler, commercially available materials. A common strategy involves the initial construction of a stable isothiazole precursor, such as 3-cyanoisothiazole, followed by functional group manipulations.

A plausible multistep pathway is outlined below:

Ring Formation: Synthesis of 3-cyanoisothiazole from acyclic precursors.

Hydrolysis: Conversion of the nitrile group at the 3-position to a carboxylic acid through acid or base-catalyzed hydrolysis.

Esterification: The resulting 3-Isothiazolecarboxylic acid is then esterified with ethanol as described in section 2.1.1.

Optimizing the yield in such a sequence involves careful consideration of the reaction conditions for each step. For the hydrolysis of the nitrile, conditions must be controlled to avoid potential degradation of the isothiazole ring. In the final esterification step, maximizing the yield involves driving the equilibrium to the product side, as previously discussed. chemistrysteps.com Sequential introduction of reagents and precise control of bases have been shown to dramatically improve yields in isothiazole synthesis, a principle that applies to multistep pathways. thieme-connect.com

Emerging and Sustainable Synthetic Protocols

Modern synthetic chemistry emphasizes the development of more efficient, environmentally benign, and atom-economical methods. These include the use of advanced catalytic systems and alternative energy sources to drive reactions.

Catalytic Syntheses (e.g., Transition Metal Catalysis, Organocatalysis)

Catalysis offers a route to novel and efficient isothiazole syntheses.

Transition Metal Catalysis: Rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles provides a versatile method for accessing a wide variety of isothiazoles. organic-chemistry.org This strategy could potentially be adapted to install or modify a precursor to the ethyl ester group. While transition-metal-free methods are also being developed researchgate.netacs.org, palladium and copper complexes are frequently used for the functionalization and cross-coupling reactions of the isothiazole ring, which can be a key step in a synthetic pathway to the target molecule. thieme-connect.com

Organocatalysis: The use of small organic molecules as catalysts is a rapidly growing area of green chemistry. While specific applications to this compound are not widely reported, organocatalysts have been successfully employed in the synthesis of related thiazole (B1198619) derivatives, for example, using 2-pyridinecarboxaldehyde oxime to catalyze cyclization reactions. researchgate.net Such strategies hold promise for future development in isothiazole synthesis.

| Catalysis Type | Example Catalyst/Method | Potential Application |

| Transition Metal | Rhodium / Transannulation of 1,2,3-thiadiazoles | Ring formation with diverse functional groups. organic-chemistry.org |

| Organocatalysis | 2-Pyridinecarboxaldehyde oxime | Cyclization reactions for heterocycle formation. researchgate.net |

Microwave-Assisted and Sonochemical Approaches for Enhanced Efficiency

Alternative energy sources are increasingly used to accelerate reaction rates, improve yields, and enhance the sustainability of synthetic processes.

Sonochemical Approaches: The application of ultrasound (sonochemistry) to chemical reactions can enhance reaction rates and yields through the phenomenon of acoustic cavitation. nih.govtandfonline.com This green chemistry technique has been effectively used for the synthesis of various N- and S-containing heterocycles. nih.govnih.gov Ultrasound-assisted transesterification of oils to ethyl esters is a well-documented process that achieves high yields rapidly at ambient temperature. scielo.br Similarly, sonochemistry can be applied to the synthesis of thiazole and isothiazole derivatives, offering advantages of higher purity, lower cost, and simpler workups compared to conventional heating methods. tandfonline.comwisdomlib.org

Continuous Flow Chemistry Applications in Synthesis

Continuous flow chemistry has emerged as a powerful technology in modern organic synthesis, offering significant advantages over traditional batch processes, such as enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for straightforward scalability. While specific literature detailing the continuous flow synthesis of this compound is not abundant, the principles and successful applications of this technology to other heterocyclic systems provide a strong basis for its adaptation. researchgate.netmdpi.com

The synthesis of functionalized heterocyclic compounds, such as indole-3-carboxylic esters, has been successfully demonstrated in continuous flow systems. mdpi.com For instance, the Pd-catalyzed reductive cyclization of o-nitrophenylacetonitrile to yield an indole-3-carboxylic ester has been efficiently performed in a flow reactor. This approach highlights the potential for similar strategies in the synthesis of isothiazole derivatives. mdpi.com

A hypothetical continuous flow process for this compound could involve the reaction of a suitable precursor, such as an α,β-unsaturated carbonyl compound, with a sulfur and nitrogen source within a heated microreactor. The precise control over reaction parameters such as temperature, pressure, and residence time afforded by a flow setup would likely lead to improved yields and purity of the final product.

Table 1: Potential Advantages of Continuous Flow Synthesis for this compound

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Heat Transfer | Often inefficient, leading to localized hot spots and potential side reactions. | Highly efficient, allowing for precise temperature control and uniform reaction conditions. |

| Mass Transfer | Can be limited, especially in multiphasic reactions. | Enhanced due to small reactor dimensions and efficient mixing. |

| Safety | Handling of hazardous reagents and intermediates on a large scale can be risky. | Small reaction volumes at any given time minimize safety risks. |

| Scalability | Often requires significant re-optimization for larger scales. | Can be scaled up by extending the operation time or by using parallel reactors ("numbering-up"). |

| Reproducibility | Can be variable between batches. | Generally high due to precise control over reaction parameters. |

The development of a telescoped continuous flow synthesis, where multiple reaction steps are performed sequentially without the isolation of intermediates, represents a particularly attractive strategy. This approach could significantly streamline the production of this compound and its derivatives.

Mechanistic Investigations of Synthetic Transformations

A thorough understanding of the reaction mechanisms underlying the synthesis of this compound is crucial for optimizing reaction conditions and controlling the formation of desired products. This involves elucidating reaction pathways and understanding the factors that govern selectivity.

Reaction Mechanism Elucidation via Kinetic and Spectroscopic Studies

While specific kinetic and spectroscopic studies focused solely on the formation of this compound are not extensively documented in publicly available literature, the general mechanisms for the formation of the isothiazole ring are well-established. These typically involve the reaction of a three-carbon synthon with a source of nitrogen and sulfur.

One common route involves the reaction of an enaminone with a sulfurating agent. Kinetic studies of analogous reactions often reveal the rate-determining step, which could be the initial nucleophilic attack or a subsequent cyclization step. Spectroscopic techniques such as in-situ IR and NMR spectroscopy can be invaluable for identifying and characterizing transient intermediates, thereby providing a more complete picture of the reaction pathway.

For example, in the synthesis of related thiazole derivatives, the reaction mechanism is understood to proceed via a nucleophilic attack of the thioamide sulfur on an α-halocarbonyl, followed by dehydration. scispace.com Similar mechanistic principles can be applied to isothiazole synthesis.

Table 2: Spectroscopic Techniques for Mechanistic Elucidation

| Technique | Information Provided |

| Nuclear Magnetic Resonance (NMR) | Provides detailed structural information about reactants, intermediates, and products. In-situ NMR can track the concentration of species over time. |

| Infrared (IR) Spectroscopy | Useful for identifying functional groups and monitoring their transformation during the reaction. In-situ IR can provide real-time kinetic data. |

| Mass Spectrometry (MS) | Allows for the identification of reaction intermediates and products by their mass-to-charge ratio. Can be coupled with liquid chromatography (LC-MS) for complex mixture analysis. |

Stereoselectivity and Regioselectivity Control in Synthetic Pathways

Regioselectivity is a critical aspect of the synthesis of this compound, as the formation of other isomers, such as the 5-substituted product, is often possible. The regiochemical outcome of the reaction is typically governed by the electronic and steric properties of the starting materials and the reaction conditions.

For instance, in the synthesis of substituted thiazoles, the regioselectivity of the cyclization can be controlled by the choice of reactants and catalysts. scispace.comnih.gov A plausible mechanism for achieving regioselectivity in the synthesis of this compound would involve a reaction pathway where the initial nucleophilic attack and subsequent cyclization are directed by the electronic nature of the substituents on the three-carbon precursor. The electron-withdrawing nature of the ethyl carboxylate group would play a significant role in directing the regiochemical outcome.

While stereoselectivity is not a factor in the synthesis of the aromatic this compound itself, it becomes relevant in the synthesis of its saturated or partially saturated analogues, or when chiral centers are present in the starting materials or introduced during subsequent functionalization. In such cases, the use of chiral catalysts or auxiliaries would be necessary to control the stereochemical outcome of the reaction.

Reactivity Profiles and Advanced Derivatization Studies of 3 Isothiazolecarboxylic Acid Ethyl Ester

Transformations at the Ester Functionality

The ethyl ester group at the 3-position of the isothiazole (B42339) ring is amenable to a variety of classical and modern transformations, providing access to key derivatives such as carboxylic acids, amides, alcohols, and hydrazides.

The conversion of the ester to other key functional groups like carboxylic acids and amides is a fundamental step in derivatization.

Hydrolysis: The hydrolysis of 3-isothiazolecarboxylic acid ethyl ester can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis, typically conducted by heating the ester in an aqueous solution with a strong acid, is a reversible reaction that yields 3-isothiazolecarboxylic acid and ethanol. libretexts.orglibretexts.org Basic hydrolysis, also known as saponification, involves treating the ester with a strong base like sodium hydroxide. libretexts.org This reaction is irreversible and produces the corresponding carboxylate salt, which upon acidic workup, yields the final 3-isothiazolecarboxylic acid. libretexts.org

Amidation: The synthesis of 3-isothiazolecarboxamides can be accomplished through several routes. One direct method involves the iron(III) chloride-catalyzed amidation of the ester with a primary or secondary amine under solvent-free conditions. researchgate.net Alternatively, the parent carboxylic acid (obtained from hydrolysis) can be coupled with an amine using standard peptide coupling agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) in the presence of a catalyst such as 4-Dimethylaminopyridine (DMAP). nih.gov These methods provide efficient access to a wide library of amide derivatives.

Table 1: Synthesis of Carboxylic Acid and Amide Derivatives

| Starting Material | Reaction | Reagents | Product |

|---|---|---|---|

| This compound | Hydrolysis (Saponification) | 1. NaOH (aq) 2. HCl (aq) | 3-Isothiazolecarboxylic acid |

| This compound | Direct Amidation | R¹R²NH, FeCl₃, heat | N,N-Disubstituted-3-isothiazolecarboxamide |

| 3-Isothiazolecarboxylic acid | Amide Coupling | R¹R²NH, EDCI, DMAP | N,N-Disubstituted-3-isothiazolecarboxamide |

The ester functionality can be reduced to a primary alcohol, which can then be used in further synthetic transformations.

Reduction: The reduction of this compound to (isothiazol-3-yl)methanol is typically carried out using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF) is highly effective for this transformation, readily converting the ester to the corresponding primary alcohol.

Oxidation: The resulting (isothiazol-3-yl)methanol can be oxidized to afford either the corresponding aldehyde (isothiazole-3-carbaldehyde) or the carboxylic acid (3-isothiazolecarboxylic acid), depending on the oxidant and reaction conditions used. Milder, controlled oxidation using reagents such as pyridinium (B92312) chlorochromate (PCC) will typically yield the aldehyde. More potent oxidizing agents, or harsher conditions, will lead to the formation of the carboxylic acid. The use of reagents like Selectfluor in aqueous media has been noted for the oxidation of related benzoisothiazole systems and represents a potential green methodology for such transformations. nih.gov

Table 2: Reduction and Oxidation Pathways

| Starting Material | Reaction | Typical Reagents | Product |

|---|---|---|---|

| This compound | Reduction | LiAlH₄, THF | (Isothiazol-3-yl)methanol |

| (Isothiazol-3-yl)methanol | Controlled Oxidation | PCC, CH₂Cl₂ | Isothiazole-3-carbaldehyde |

| (Isothiazol-3-yl)methanol | Full Oxidation | KMnO₄ or CrO₃ | 3-Isothiazolecarboxylic acid |

Direct conversion of the ester to other amide or hydrazide derivatives offers efficient synthetic routes that bypass the isolation of the carboxylic acid intermediate.

Transamidation: This reaction involves the direct conversion of an ester to an amide by heating with an amine, often with a catalyst. As mentioned previously, methods employing catalysts like iron(III) chloride can facilitate this process, which is also known as aminolysis or direct amidation. researchgate.net

Hydrazide Formation: The reaction of this compound with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), typically upon heating in a solvent like ethanol, yields 3-isothiazolecarbohydrazide. google.com This reaction, known as hydrazinolysis, converts the ester directly into the hydrazide functional group. google.commdpi.com These hydrazide derivatives are valuable intermediates, particularly for the synthesis of various heterocyclic systems like oxadiazoles (B1248032) and pyrazoles. researchgate.netnih.gov The process involves the nucleophilic attack of hydrazine on the ester's carbonyl carbon, followed by the elimination of ethanol.

Table 3: Transamidation and Hydrazide Synthesis

| Starting Material | Reaction | Reagents | Product |

|---|---|---|---|

| This compound | Transamidation | R¹R²NH, Catalyst (e.g., FeCl₃) | N,N-Disubstituted-3-isothiazolecarboxamide |

| This compound | Hydrazinolysis | Hydrazine hydrate, Ethanol, heat | 3-Isothiazolecarbohydrazide |

Functionalization of the Isothiazole Ring System

Beyond the ester group, the isothiazole ring itself can undergo functionalization, although its inherent electronic properties dictate the types of reactions that are most feasible.

Electrophilic Aromatic Substitution (EAS): The isothiazole ring is considered an electron-deficient heterocycle due to the electronegativity of the nitrogen and sulfur atoms. This inherent electron deficiency, compounded by the electron-withdrawing nature of the 3-ethoxycarbonyl group, deactivates the ring towards electrophilic attack. youtube.com Therefore, classical EAS reactions like nitration or halogenation require harsh conditions and often result in low yields or complex product mixtures.

Nucleophilic Aromatic Substitution (NAS): In contrast, NAS reactions are more viable, particularly if a suitable leaving group (such as a halogen) is present at the C4 or C5 positions of the isothiazole ring. youtube.com The presence of the electron-withdrawing ester group helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby facilitating the substitution. youtube.comsemanticscholar.org This makes NAS a powerful strategy for introducing nucleophiles onto a pre-functionalized isothiazole core.

Table 4: Ring Substitution Reactivity Profile

| Reaction Type | Reactivity of the Ring | Rationale | Requirement |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Low | Electron-deficient ring and electron-withdrawing ester group cause deactivation. | Forced, harsh conditions. |

| Nucleophilic Aromatic Substitution | Moderate to High | Electron-withdrawing ester group stabilizes the anionic intermediate. | Presence of a good leaving group (e.g., Cl, Br) on the ring. |

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-heteroatom bond formation. To be utilized in these reactions, the this compound scaffold typically must first be halogenated, for instance, at the C5 position, to create an aryl halide substrate.

C-H Activation: Direct C-H activation is an emerging and highly attractive strategy that circumvents the need for pre-functionalization (i.e., halogenation) of the ring. This approach involves the direct coupling of a C-H bond with a reaction partner, offering a more atom-economical synthetic route. nih.govrsc.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound. researchgate.net A halogenated derivative, such as ethyl 5-bromo-isothiazole-3-carboxylate, can be effectively coupled with various aryl or vinyl boronic acids (or their esters) in the presence of a palladium catalyst and a base. nih.gov Ligands like SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) have shown high efficacy in promoting such couplings, even with challenging substrates. nih.gov

Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. wikipedia.org This reaction is catalyzed by a combination of palladium and copper salts in the presence of a base. wikipedia.orgmdpi.com For example, ethyl 5-bromo-isothiazole-3-carboxylate can react with a terminal alkyne to introduce an alkynyl substituent at the C5 position. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. nih.govorganic-chemistry.org

Table 5: Metal-Catalyzed Cross-Coupling Reactions on a Halogenated Isothiazole Ester

| Reaction Name | Reactants | Typical Catalysts & Reagents | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Ethyl 5-bromo-isothiazole-3-carboxylate + Arylboronic acid | Pd(OAc)₂, SPhos, K₂CO₃ | 5-Aryl-3-isothiazolecarboxylic acid ethyl ester |

| Sonogashira | Ethyl 5-bromo-isothiazole-3-carboxylate + Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-Alkynyl-3-isothiazolecarboxylic acid ethyl ester |

Compound Index

Directed Ortho-Metallation and Subsequent Electrophilic Quenching Reactions

Directed ortho-metallation (DoM) is a powerful strategy for regioselective functionalization of aromatic and heteroaromatic rings. youtube.comacs.org The principle relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi), facilitating deprotonation at the adjacent ortho position. youtube.comnih.gov This generates a stabilized organolithium intermediate that can be trapped by a wide range of electrophiles.

For this compound, the ester group at the C3 position could theoretically act as a DMG to direct metallation to the C4 position. However, this transformation is challenging for two primary reasons. First, the ester carbonyl is highly electrophilic and susceptible to nucleophilic attack by the organolithium reagent, which would consume the base and destroy the substrate. Second, the proton at the C5 position of the isothiazole ring is inherently acidic and often the preferred site of deprotonation by strong bases.

To overcome these challenges, a potential strategy involves the in situ or prior conversion of the ethyl ester functionality into a more robust and effective DMG that is less prone to nucleophilic addition. Groups such as tertiary amides (e.g., a Weinreb amide) or oxazolines are superior DMGs that could facilitate selective lithiation at the C4 position. Following successful metallation, the resulting C4-lithiated isothiazole species could be quenched with various electrophiles to introduce new substituents, as outlined in the hypothetical reaction scheme below.

Table 1: Potential Electrophilic Quenching of a Hypothetical C4-Lithiated Isothiazole Intermediate This table is based on established electrophiles used in DoM reactions and represents a theoretical application to the 3-substituted isothiazole scaffold.

| Electrophile | Reagent Example | Resulting Functional Group at C4 |

| Alkyl Halide | Iodomethane (CH₃I) | Methyl (-CH₃) |

| Aldehyde/Ketone | Benzaldehyde | Hydroxy(phenyl)methyl |

| Disulfide | Dimethyl disulfide (DMDS) | Methylthio (-SMe) |

| Iodine | I₂ | Iodo (-I) |

| Carbon Dioxide | CO₂ (gas) | Carboxylic acid (-COOH) |

| Chlorotrimethylsilane | TMSCl | Trimethylsilyl (-SiMe₃) |

| N-Fluorobenzenesulfonimide | NFSI | Fluoro (-F) |

This approach would open a pathway to a variety of novel 3,4-disubstituted isothiazole derivatives that are otherwise difficult to access, leveraging the power of directed metallation chemistry.

Ring Expansion or Contraction Studies for Novel Heterocyclic Architectures

The transformation of existing heterocyclic rings into new ones is a cornerstone of synthetic chemistry, enabling the creation of novel molecular architectures.

Ring Expansion

Ring expansion reactions of isothiazoles can provide access to larger sulfur-nitrogen containing heterocycles, such as the 1,3-thiazine framework. While not documented for this compound itself, a closely related reaction has been successfully demonstrated for 2-substituted isothiazol-3(2H)-ones. In a rhodium(II)-catalyzed process, the isothiazol-3-one ring undergoes a carbene addition-ring expansion sequence upon reaction with a diazo compound. rsc.org This transformation proceeds via the formation of a transient sulfur ylide, which rearranges to yield a 3,4-dihydro-1,3-thiazin-4(2H)-one, expanding the five-membered ring to a six-membered one. rsc.org

Table 2: Rhodium-Catalyzed Ring Expansion of Isothiazol-3(2H)-ones Data sourced from a study on a related isothiazole scaffold. rsc.org

| Isothiazol-3-one Substituent (at N2) | Diazo Compound | Product (1,3-Thiazin-4-one) Yield |

| Benzyl | Ethyl 2-diazoacetate | 85% |

| Methyl | Ethyl 2-diazoacetate | 82% |

| Benzyl | Methyl 2-diazo-2-phenylacetate | 92% |

| Benzyl | Dimethyl diazomalonate | 95% |

Given the structural similarity, it is plausible that a similar strategy could be adapted for derivatives of this compound to access novel 1,3-thiazine architectures.

Ring Contraction

Ring contraction provides a route to strained or smaller ring systems from more readily available larger rings. wikipedia.orgresearchgate.netrsc.org Common methods include the Favorskii rearrangement of α-halo ketones, Wolff rearrangement of α-diazo ketones, and photochemical extrusion of molecular fragments like N₂ or SO₂. researchgate.netchemistrysteps.com For the isothiazole ring system, a hypothetical ring contraction could be envisioned through a photochemical process. Irradiation of a suitably substituted isothiazole might induce cleavage of the weak N-S bond, followed by extrusion of a sulfur-containing fragment to yield a smaller nitrogen-containing ring, although such a specific transformation for this substrate is not prominently documented. Other sulfur-nitrogen heterocycles are known to undergo ring transformations, such as the thermolysis of 5,5′-bi(1,2,3-dithiazolylidenes) which rearranges to form an isothiazolo[5,4-d]isothiazole core structure. researchgate.net

Multi-Component Reactions (MCRs) Incorporating this compound as a Core Building Block

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product in an atom-economical fashion. acs.orgnih.gov Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly powerful for generating molecular diversity and are widely used in drug discovery. nih.gov

Direct use of this compound as a component in common MCRs is not well-established in the literature. The ester functionality is generally not reactive enough to participate as the "acid component" in reactions like the Ugi four-component reaction (U-4CR). However, this compound serves as a valuable precursor to derivatives that are well-suited for MCRs.

For instance, the ester can be readily reduced to isothiazole-3-carboxaldehyde or converted through a multi-step sequence into 3-isocyanoisothiazole . These derivatives possess the requisite functional groups to participate as key building blocks in MCRs.

Isothiazole-3-carboxaldehyde in Ugi Reactions: The aldehyde derivative can serve as the carbonyl component in the Ugi-4CR. Reacting it with an amine, a carboxylic acid, and an isocyanide would lead to the formation of complex α-acylamino-carboxamides bearing the isothiazole moiety. This provides a rapid route to peptide-like scaffolds decorated with the heterocycle.

Table 3: Hypothetical Ugi Four-Component Reaction (U-4CR) with an Isothiazole-Derived Aldehyde

| Aldehyde Component | Amine Component | Carboxylic Acid Component | Isocyanide Component | Hypothetical Product Structure |

| Isothiazole-3-carboxaldehyde | Benzylamine | Acetic Acid | tert-Butyl isocyanide | α-(acetylamino)-N-(tert-butyl)-N-(benzyl)-3-isothiazoleacetamide |

| Isothiazole-3-carboxaldehyde | Aniline | Benzoic Acid | Cyclohexyl isocyanide | α-(benzoylamino)-N-(cyclohexyl)-N-(phenyl)-3-isothiazoleacetamide |

This MCR-based approach allows for the modular assembly of complex molecules from simple, isothiazole-containing starting materials, highlighting the synthetic utility of this compound as a gateway to diverse chemical libraries.

Advanced Spectroscopic and Structural Characterization Methodologies Applied to 3 Isothiazolecarboxylic Acid Ethyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for the unambiguous determination of molecular structures in solution and the solid state. For 3-Isothiazolecarboxylic acid ethyl ester, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides a complete picture of its atomic connectivity and spatial arrangement.

1D and 2D NMR Techniques (e.g., ¹H, ¹³C, HSQC, HMBC, COSY) for Connectivity and Stereochemistry

The structural backbone of this compound can be meticulously mapped out using a combination of ¹H and ¹³C NMR spectroscopy, supplemented by 2D correlation experiments.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the protons on the isothiazole (B42339) ring and the ethyl ester group. The aromatic protons on the isothiazole ring, likely appearing as doublets, would resonate in the downfield region due to the ring's aromaticity and the presence of electronegative nitrogen and sulfur atoms. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern resulting from spin-spin coupling.

The ¹³C NMR spectrum will display unique resonances for each carbon atom in a different chemical environment. The carbonyl carbon of the ester group is anticipated to have the most downfield chemical shift. The carbons of the isothiazole ring will appear in the aromatic region, with their precise shifts influenced by the heteroatoms and the ester substituent. The methylene and methyl carbons of the ethyl group will be found in the upfield region.

Predicted NMR Data for this compound | Atom | ¹H Chemical Shift (δ, ppm) (Multiplicity, J Hz) | ¹³C Chemical Shift (δ, ppm) | |---|---|---| | H-4 (Isothiazole) | Predicted: ~8.0-8.5 (d) | C-3 (Isothiazole) | Predicted: ~155-165 | | H-5 (Isothiazole) | Predicted: ~7.5-8.0 (d) | C-4 (Isothiazole) | Predicted: ~120-130 | | -OCH₂CH₃ | Predicted: ~4.3-4.5 (q, J=7.1) | C-5 (Isothiazole) | Predicted: ~145-155 | | -OCH₂CH₃ | Predicted: ~1.3-1.5 (t, J=7.1) | C=O (Ester) | Predicted: ~160-170 | | | | -OCH₂CH₃ | Predicted: ~60-65 | | | | -OCH₂CH₃ | Predicted: ~14-15 |

Note: These are predicted values based on general principles and data from similar structures. Actual experimental values may vary.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the H-4 and H-5 protons of the isothiazole ring and, separately, the coupling between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum directly correlates each proton signal to its attached carbon atom. This would definitively assign the carbon signals for C-4, C-5, the ethyl methylene, and the ethyl methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are two or three bonds apart. Key expected correlations for this compound would include the correlation from the H-4 proton to the C-3 and C-5 carbons of the ring and the carbonyl carbon, and from the methylene protons of the ethyl group to the carbonyl carbon and the methyl carbon. These correlations are crucial for confirming the substitution pattern on the isothiazole ring and the connectivity of the ester group.

Advanced NMR Applications (e.g., Solid-State NMR, Dynamic NMR for Conformational Analysis)

Beyond basic structure elucidation, advanced NMR techniques can provide deeper insights into the solid-state structure and dynamic behavior of this compound.

Solid-State NMR (ssNMR): In the solid state, molecules may adopt different packing arrangements or conformations compared to in solution. ssNMR can be used to study the compound in its crystalline or amorphous solid form. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) would provide high-resolution ¹³C spectra of the solid material, which can be used to identify the presence of different polymorphs or to study intermolecular interactions.

Dynamic NMR (DNMR): The ethyl ester group is not rigid and can rotate around the C-O single bond. While this rotation is typically fast at room temperature on the NMR timescale, variable-temperature (VT) NMR studies could be employed to investigate the conformational dynamics. By lowering the temperature, it might be possible to slow down the rotation enough to observe distinct signals for different conformers, allowing for the determination of the energy barrier to rotation. This provides valuable information about the molecule's flexibility and conformational preferences.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₆H₇NO₂S), the expected exact mass can be calculated with high precision. This experimentally determined exact mass allows for the unambiguous confirmation of the elemental formula, distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Mapping and Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides a "fingerprint" of the molecule's structure. For this compound, a plausible fragmentation pathway would involve initial cleavages at the ester group, followed by fragmentation of the isothiazole ring.

Predicted Fragmentation Pattern for this compound

| m/z (Predicted) | Fragment Identity | Plausible Loss |

|---|---|---|

| 157 | [M]⁺ | Molecular Ion |

| 112 | [M - OCH₂CH₃]⁺ | Loss of ethoxy radical |

| 129 | [M - C₂H₄]⁺ | McLafferty rearrangement (loss of ethylene) |

Note: The fragmentation pattern is predictive and would need to be confirmed by experimental data.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide valuable information about the functional groups present.

For this compound, the key functional groups are the ester and the isothiazole ring. The IR spectrum is expected to show a strong absorption band for the carbonyl (C=O) stretch of the ester group. The C-O single bond stretching vibrations of the ester will also be prominent. The isothiazole ring will give rise to a series of characteristic absorptions corresponding to C-H, C=N, and C=C stretching and bending vibrations.

Raman spectroscopy, being particularly sensitive to non-polar bonds and aromatic systems, would provide complementary information. The symmetric vibrations of the isothiazole ring are expected to be strong in the Raman spectrum.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy |

|---|---|---|

| C=O Stretch (Ester) | 1715-1735 | IR (Strong) |

| C-O Stretch (Ester) | 1100-1300 | IR (Strong) |

| Isothiazole Ring Vibrations | 1400-1600 | IR, Raman |

| C-H Stretch (Aromatic) | 3000-3100 | IR, Raman |

Note: These are general frequency ranges for the specified functional groups.

Characteristic Absorption Frequencies and Detailed Band Assignments

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The most prominent features in the IR spectrum arise from the carbonyl (C=O) group of the ester and the various bonds within the isothiazole ring and the ethyl substituent. The C=O stretching vibration is typically one of the strongest and most informative bands in the spectrum. For an ester conjugated with a heterocyclic ring, this band is expected to appear at a slightly lower wavenumber compared to a simple aliphatic ester due to resonance effects.

The isothiazole ring contributes a number of characteristic vibrations, including C=N, C=C, and C-S stretching, as well as ring breathing modes. The C-H bonds of the aromatic isothiazole ring and the aliphatic ethyl group will also give rise to distinct stretching and bending vibrations.

A detailed assignment of the expected characteristic absorption frequencies for this compound is presented in the table below.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| C=O Stretch | Ester | 1715-1730 | Strong |

| C-O Stretch (acyl-oxygen) | Ester | 1250-1300 | Strong |

| C-O Stretch (alkyl-oxygen) | Ester | 1100-1150 | Medium-Strong |

| C=N Stretch | Isothiazole Ring | 1620-1650 | Medium |

| C=C Stretch | Isothiazole Ring | 1550-1580 | Medium |

| C-S Stretch | Isothiazole Ring | 800-850 | Medium-Weak |

| Aromatic C-H Stretch | Isothiazole Ring | 3050-3150 | Medium-Weak |

| Aliphatic C-H Stretch | Ethyl Group | 2850-2980 | Medium |

| CH₂ Bending (Scissoring) | Ethyl Group | 1450-1475 | Medium |

| CH₃ Bending (Asymmetric) | Ethyl Group | ~1450 | Medium |

| CH₃ Bending (Symmetric) | Ethyl Group | ~1375 | Medium |

These assignments are based on established empirical correlations for esters and heterocyclic compounds. The precise peak positions can be influenced by the electronic environment and the physical state of the sample.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule, as well as how the molecules are packed together in the crystal lattice.

Single Crystal X-ray Diffraction Analysis of Conformation and Packing

To perform a single crystal X-ray diffraction analysis, a high-quality, single crystal of this compound would be required. The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

In the absence of experimentally determined crystal structure data for this compound, we can predict certain structural features based on the known structures of related heterocyclic compounds. The isothiazole ring is expected to be planar. The conformation of the ethyl ester group relative to the isothiazole ring is of particular interest. Due to steric hindrance and electronic effects, the molecule is likely to adopt a conformation where the carbonyl group and the isothiazole ring are nearly coplanar to maximize π-conjugation. The ethyl group itself will have rotational freedom around the C-O single bond.

The packing of the molecules in the crystal lattice would be governed by intermolecular forces such as dipole-dipole interactions, arising from the polar C=O and C-S bonds, and van der Waals forces. The presence of the sulfur and nitrogen heteroatoms could also lead to specific short contacts in the crystal packing.

A hypothetical set of crystallographic data that could be obtained from such an analysis is presented below.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 7.8 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 780.5 |

| Z | 4 |

This hypothetical data illustrates the type of information that would be obtained from a successful X-ray crystallographic study.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorbance (λmax) are characteristic of the chromophores present in the molecule.

The primary chromophore in this compound is the isothiazole ring, which is an aromatic system. The presence of the conjugated ester group is expected to influence the electronic transitions. The likely electronic transitions to be observed are π → π* and n → π* transitions.

The π → π* transitions, which are typically of high intensity, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the isothiazole ring and the carbonyl group. The n → π* transitions, which are generally of lower intensity, involve the excitation of a non-bonding electron (from the nitrogen, sulfur, or oxygen atoms) to a π* antibonding orbital.

Based on data for similar heterocyclic and conjugated ester systems, the UV-Vis spectrum of this compound, when measured in a non-polar solvent like hexane, is expected to show a strong absorption band in the near-UV region.

| Transition Type | Expected λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

| π → π | 250 - 280 | High ( > 10,000) |

| n → π | 300 - 330 | Low ( < 1,000) |

The position and intensity of these absorption bands can be affected by the solvent polarity. In more polar solvents, a slight shift in the λmax values may be observed.

Computational and Theoretical Chemistry Investigations of 3 Isothiazolecarboxylic Acid Ethyl Ester

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for understanding the intrinsic properties of 3-Isothiazolecarboxylic acid ethyl ester at the electronic level. These calculations offer a detailed picture of the molecule's geometry, electronic landscape, and spectroscopic characteristics.

Geometry Optimization and Conformational Analysis

The geometry of this compound can be optimized using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), to find the most stable three-dimensional arrangement of its atoms. dergipark.org.tr The conformational landscape of the molecule is primarily dictated by the orientation of the ethyl ester group relative to the isothiazole (B42339) ring.

Rotation around the C-C bond connecting the ester group to the ring and the C-O bond within the ester functionality gives rise to different conformers. For a related compound, thiazole-5-carboxylic acid, DFT calculations have identified multiple stable conformers based on the orientation of the carboxylic group. dergipark.org.trdergipark.org.tr A similar approach for this compound would likely reveal at least two planar conformers of the ester group relative to the isothiazole ring, with the potential for non-planar structures as well. The relative energies of these conformers can be calculated to determine the most stable and populated forms at a given temperature.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (N-C-C=O) | Relative Energy (kJ/mol) |

|---|---|---|

| Conformer 1 (Planar) | ~0° | 0.00 |

| Conformer 2 (Planar) | ~180° | Value dependent on specific interactions |

| Conformer 3 (Non-planar) | Varies | Higher energy state |

Note: This table is illustrative and based on principles from related studies. Actual values would require specific calculations for this molecule.

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO/LUMO energies, Fukui functions)

The electronic properties of this compound are critical for understanding its reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to this understanding. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. researchgate.net

For thiazole (B1198619) derivatives, the HOMO is often delocalized over the heterocyclic ring, while the LUMO may also be distributed across the ring system and any electron-withdrawing substituents. researchgate.netnih.gov In this compound, the HOMO is expected to have significant contributions from the sulfur and nitrogen atoms of the isothiazole ring, while the LUMO will likely be centered on the isothiazole ring and the carbonyl group of the ethyl ester.

Fukui functions can be calculated to predict the most likely sites for nucleophilic and electrophilic attack. These functions are derived from the electron density and help to identify the reactivity of different atoms within the molecule.

Table 2: Calculated Electronic Properties of a Generic Thiazole Derivative

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -0.5 to -1.5 |

| HOMO-LUMO Gap | 5.0 to 7.0 |

Note: These values are typical for thiazole derivatives and provide a reference for what might be expected for this compound. researchgate.netatlantis-press.com

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies, electronic transitions)

DFT calculations are a powerful tool for predicting various spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts can aid in the interpretation of experimental spectra by assigning signals to specific nuclei within the molecule. docbrown.info

Vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be computed. nih.gov By analyzing the vibrational modes, specific functional groups and their movements can be identified. For instance, the characteristic C=O stretching frequency of the ester group and the various ring vibrations of the isothiazole moiety can be predicted and compared with experimental data. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental results. nih.gov

Electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). dergipark.org.trdergipark.org.tr These calculations provide information about the excited states of the molecule and the wavelengths at which it will absorb light.

Reaction Pathway Modeling and Transition State Characterization for Mechanistic Insights

Computational modeling can be used to investigate reaction mechanisms involving this compound. By mapping the potential energy surface for a given reaction, intermediates and transition states can be identified. cuny.edu This allows for the determination of activation energies and the elucidation of the most favorable reaction pathways. nih.gov For example, the mechanism of hydrolysis of the ethyl ester group or reactions involving the isothiazole ring could be studied. The characterization of transition state structures provides a detailed understanding of the bond-breaking and bond-forming processes that occur during a chemical reaction. cuny.edunih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the molecule over time, including its interactions with its environment. nih.govresearchgate.net

Solvent Effects and Solvation Dynamics

MD simulations are particularly useful for studying how a solvent affects the properties and behavior of this compound. researchgate.net By simulating the molecule in a box of solvent molecules (e.g., water, ethanol), the structure of the solvation shell and the dynamics of solvent-solute interactions can be investigated. These simulations can reveal how the solvent influences the conformational preferences of the molecule and its reactivity. For instance, the stability of different conformers may change in a polar solvent compared to the gas phase due to dipole-dipole interactions and hydrogen bonding. The study of solvation dynamics can also provide information on how the solvent reorganizes around the molecule in response to changes in its electronic structure, such as during a chemical reaction.

Quantitative Structure-Property Relationship (QSPR) Modeling and Descriptor Calculation

QSPR modeling is a computational technique that aims to correlate the structural or property-describing features of a molecule with its macroscopic properties, including reactivity, solubility, or biological activity. This approach is valuable in the rational design of new molecules with desired characteristics.

For this compound, QSPR models could be developed to predict its reactivity and to guide the design of new derivatives with enhanced properties. The first step in building a QSPR model is the calculation of a wide range of theoretical molecular descriptors. These descriptors can be categorized as follows:

Electronic Descriptors: These descriptors are derived from the electronic structure of the molecule and are fundamental for predicting reactivity. Key electronic descriptors include:

Energies of Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. imist.ma

Net Atomic Charges: The distribution of charges on the atoms of the molecule can indicate sites susceptible to nucleophilic or electrophilic attack. researchgate.net

Electron Affinity and Ionization Potential: These properties relate to the ease of adding or removing an electron, respectively, and are direct measures of a molecule's redox properties. researchgate.net

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, encoding information about the size, shape, and branching of the molecular structure. They are widely used in QSAR/QSPR studies of heterocyclic compounds. imist.maindexcopernicus.com

Geometrical Descriptors: These descriptors are based on the 3D geometry of the molecule and include parameters like molecular surface area and volume.

Physicochemical Descriptors: Properties like the logarithm of the partition coefficient (logP) and molar refractivity (MR) are often used in QSPR models, especially for predicting biological activity. imist.ma

By calculating these descriptors for a series of isothiazole derivatives and correlating them with experimentally determined properties, a statistically robust QSPR model can be constructed. Such a model would allow for the in silico screening of novel, hypothetical derivatives of this compound, enabling the prioritization of synthetic efforts towards compounds with the most promising predicted properties. For example, QSAR studies on thiazole derivatives have successfully used such descriptors to model their biological activities. imist.maindexcopernicus.com

The table below provides a hypothetical set of theoretical descriptors that could be calculated for this compound for use in QSPR studies.

| Descriptor Category | Descriptor Name | Potential Application in QSPR |

| Electronic | HOMO Energy | Predicting susceptibility to electrophilic attack |

| LUMO Energy | Predicting susceptibility to nucleophilic attack | |

| HOMO-LUMO Gap | Assessing chemical reactivity and kinetic stability | |

| Dipole Moment | Modeling intermolecular interactions and solubility | |

| Net Atomic Charges | Identifying reactive sites within the molecule | |

| Topological | Wiener Index | Correlating with physical properties like boiling point |

| Kier & Hall Shape Indices | Quantifying molecular shape and complexity | |

| Geometrical | Molecular Surface Area | Relating to transport properties and receptor binding |

| Molecular Volume | Modeling steric effects in chemical reactions | |

| Physicochemical | LogP (Octanol-Water) | Predicting bioavailability and membrane permeability |

| Molar Refractivity | Correlating with polarizability and intermolecular forces |

This table is for illustrative purposes, as specific calculated values for this compound were not found in the searched literature.

Future Perspectives and Emerging Research Frontiers for 3 Isothiazolecarboxylic Acid Ethyl Ester

Development of Novel and Highly Efficient Synthetic Methodologies

The future synthesis of 3-Isothiazolecarboxylic acid ethyl ester and its derivatives will likely move beyond traditional methods towards more elegant and efficient strategies. Research into the broader isothiazole (B42339) class highlights several promising directions. One-pot and multi-component reactions are at the forefront, aiming to construct the isothiazole ring with high atom economy and reduced operational complexity. organic-chemistry.org For instance, three-component reactions involving enaminoesters, sulfur, and fluorodibromoiamides have been shown to selectively produce isothiazoles through the formation of multiple C-S, C-N, and N-S bonds in a single operation. organic-chemistry.orgacs.org

Another significant area is the use of transition-metal catalysis. Rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles, for example, provides a versatile route to a wide variety of isothiazoles. organic-chemistry.orgthieme-connect.com Such methods could be adapted to create precursors for or directly install the ethyl ester functionality at the 3-position. Furthermore, green chemistry principles are becoming increasingly important, with methodologies like solvent-free oxidative cyclization under microwave irradiation or neat (solvent-free) synthesis offering rapid and environmentally benign alternatives. thieme-connect.comrsc.orgresearcher.liferesearchgate.net These approaches reduce waste and energy consumption, aligning with modern standards for sustainable chemical manufacturing. researcher.liferesearchgate.netnih.gov

Table 1: Emerging Synthetic Methodologies for the Isothiazole Scaffold

| Methodology | Key Features | Potential Application for this compound | Reference |

|---|---|---|---|

| Three-Component Reactions | High atom economy; formation of multiple bonds in one pot; high selectivity. | Direct synthesis of the substituted isothiazole ring from simple precursors. | organic-chemistry.orgacs.org |

| Rhodium-Catalyzed Transannulation | Uses 1,2,3-thiadiazoles and nitriles; broad substrate scope. | Construction of the isothiazole core with diverse functional groups. | organic-chemistry.orgthieme-connect.com |

| Base-Promoted Demethoxylative Cycloaddition | Utilizes inexpensive sulfur sources (Na2S); excellent functional group tolerance. | A cost-effective and robust method for forming the isothiazole ring. | organic-chemistry.org |

| Neat Synthesis (Solvent-Free) | Environmentally friendly; rapid reaction times; promoted by ammonium (B1175870) thiocyanate. | Sustainable production with minimal solvent waste. | rsc.org |

Exploration of Unconventional Reactivity and Functionalization Pathways

Beyond the synthesis of the core ring, future research will heavily focus on novel ways to modify the isothiazole structure, including derivatives like this compound. A key emerging area is C-H activation, which allows for the direct functionalization of the isothiazole ring without the need for pre-installed activating groups. sci-hub.se This strategy offers a more direct and efficient route to introduce new substituents at specific positions, enabling the rapid generation of diverse molecular libraries. sci-hub.seimperial.ac.uk

Cycloaddition reactions represent another frontier for exploring the reactivity of the isothiazole ring. clockss.org Research on [π4+π2] cycloadditions (Diels-Alder type reactions) where the isothiazole C4-C5 bond acts as a dipolarophile has been described for various isothiazole derivatives. clockss.orgresearchgate.net Applying such strategies to this compound could lead to the synthesis of complex, fused heterocyclic systems, significantly expanding its structural diversity and potential applications. clockss.org These reactions are often highly regioselective, providing precise control over the final molecular architecture. clockss.orgresearchgate.net

Table 2: Unconventional Functionalization and Reactivity Pathways

| Pathway | Description | Potential Impact on this compound Research | Reference |

|---|---|---|---|

| Direct C-H Activation/Arylation | Metal-catalyzed introduction of aryl or other groups directly onto the C-H bonds of the isothiazole ring. | Allows for late-stage functionalization, creating analogues without lengthy de novo synthesis. | sci-hub.seimperial.ac.uk |

| [π4+π2] Cycloaddition Reactions | The isothiazole ring participates in Diels-Alder type reactions to form bicyclic or complex fused systems. | Generation of novel, three-dimensional scaffolds based on the isothiazole core. | clockss.org |

| Cross-Coupling Reactions | Palladium-catalyzed reactions to form new C-C, C-N, or C-S bonds at specific positions on the ring. | Systematic modification of the isothiazole backbone to perform structure-activity relationship studies. | thieme-connect.comsci-hub.se |

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and discovery. youtube.com For this compound, these computational tools can be leveraged in several ways. ML models can be trained on existing reaction data to predict the outcomes of unknown reactions, identify optimal reaction conditions (catalyst, solvent, temperature), and forecast potential side products. youtube.comyoutube.com This predictive power can significantly reduce the number of experiments required, saving time and resources.

Furthermore, generative AI models can be used for de novo design, proposing novel isothiazole derivatives with specific desired properties. youtube.com By combining quantitative structure-activity relationship (QSAR) models with generative algorithms, researchers can computationally screen virtual libraries of compounds for potential biological activity before committing to their synthesis. nih.govresearchgate.net For example, an ML model could be tasked to design derivatives of this compound that maximize binding to a specific biological target while maintaining favorable physicochemical properties. This "in silico" design-and-test loop accelerates the discovery of new lead compounds. nih.govnih.gov

Table 3: Applications of AI and Machine Learning in Isothiazole Chemistry

| AI/ML Application | Function | Future Potential for this compound | Reference |

|---|---|---|---|

| Reaction Outcome Prediction | Predicts the yield and products of a chemical reaction based on reactants and conditions. | Optimizing synthetic routes and minimizing failed experiments. | youtube.com |

| Retrosynthetic Analysis | Identifies potential synthetic pathways for a target molecule. | Designing efficient and novel syntheses for complex derivatives. | youtube.com |

| QSAR Modeling | Correlates chemical structure with biological activity or physical properties. | Predicting the activity of new analogues to guide synthesis efforts. | nih.govresearchgate.net |

| De Novo Molecular Design | Generates novel chemical structures with desired property profiles. | Discovering new, patentable derivatives with enhanced performance. | youtube.com |

Advancements in Automated Synthesis and High-Throughput Experimentation

Combining HTE with automated robotic platforms and flow chemistry enables the creation of large libraries of related compounds with minimal manual intervention. nih.govyoutube.com An automated system could synthesize an array of derivatives of this compound by varying reactants in a programmed sequence. The resulting compounds can then be directly passed to high-throughput screening assays. researchgate.net This closed-loop "design-synthesis-test" cycle, where AI designs compounds, robots synthesize them, and automated assays test them, represents the ultimate frontier in accelerating chemical discovery. youtube.comyoutube.com

Table 4: Impact of Automation and High-Throughput Technologies

| Technology | Description | Prospective Application to this compound | Reference |

|---|---|---|---|

| High-Throughput Experimentation (HTE) | Miniaturized, parallel screening of a large number of reaction conditions. | Rapidly optimizing reaction yields and discovering novel catalytic systems for its synthesis and functionalization. | youtube.comnih.gov |

| Automated Synthesis Platforms | Robotic systems that perform chemical reactions, work-up, and purification. | On-demand synthesis of derivatives for testing without manual labor. | youtube.com |

| Flow Chemistry | Performing chemical reactions in a continuous flowing stream rather than a batch flask. | Improved control over reaction parameters, enhanced safety, and easier scalability for the production of the compound. | youtube.com |

| Solid-Phase Synthesis | Attaching a starting material to a solid support (resin) for simplified reaction and purification steps. | Facilitating the high-throughput synthesis of a library of amide or peptide derivatives from the carboxylic acid ester. | nih.gov |

Q & A

Q. What are the common synthetic routes for 3-isothiazolecarboxylic acid ethyl ester, and what reagents are typically involved?

A primary method involves condensation reactions using ethyl isocyanoacetate and thiono esters under controlled conditions. For example, Hartman and Weinstock (1979) demonstrated the synthesis of ethyl thiazole-4-carboxylate via a one-pot reaction with ethyl isocyanoacetate and O-ethyl thioformate, yielding 70–80% after purification . Triethylamine is often used as a base to neutralize HCl byproducts. Alternative routes may involve azide intermediates, as seen in the synthesis of pyrazole derivatives .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ ~4.3 ppm for the ethyl ester group) .

- IR spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~2140 cm⁻¹ (azide stretch, if applicable) .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ions (e.g., [M⁺] at m/z 271.1065 for azido-pyrazole esters) .

- Elemental analysis : To validate purity and composition (e.g., C, H, N percentages) .

Q. How does the ethyl ester group influence the stability of 3-isothiazolecarboxylic acid derivatives under varying conditions?

The ester group enhances solubility in organic solvents but is susceptible to hydrolysis under acidic or basic conditions. For example, refluxing with HCl in acetic acid cleaves the ester to the carboxylic acid . Storage recommendations include inert atmospheres (N₂/Ar) and low temperatures (-20°C) to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in synthesizing this compound derivatives?

- Temperature control : Lowering reaction temperatures (0–5°C) minimizes side reactions during azide formation .

- Solvent selection : Polar aprotic solvents (e.g., DCM, THF) improve reagent solubility and reaction homogeneity .

- Catalysts : Triethylamine or DMAP accelerates condensation reactions by scavenging acids .

- Flow chemistry : Continuous reactors enhance efficiency and scalability for industrial applications .

Q. What strategies are employed to resolve contradictions in reported synthetic yields for this compound?

Discrepancies often arise from purification methods or starting material quality. For instance, McMurry (1973) noted that incomplete washing of triethylamine hydrochloride reduces yields by 10–15% due to sublimation during distillation . Reproducibility requires strict adherence to drying (MgSO₄) and recrystallization protocols (e.g., cyclohexane/ethyl acetate gradients) .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Density functional theory (DFT) calculations can map electron density at the isothiazole ring’s sulfur and nitrogen atoms, identifying sites prone to nucleophilic attack. For example, the C-5 position may exhibit higher electrophilicity, guiding regioselective modifications .

Q. What purification challenges arise during the synthesis of halogenated derivatives (e.g., 4-iodo or 3-bromo analogs)?

Halogenated byproducts often co-elute with the target compound during column chromatography. Reverse-phase HPLC with C18 columns and methanol/water gradients improves separation . Additionally, halogenated impurities can be identified via X-ray crystallography or LC-MS .

Q. How does the compound interact with biological targets such as enzymes or receptors?

The isothiazole ring’s sulfur atom may coordinate with metal ions in enzyme active sites (e.g., cytochrome P450). Ethyl ester derivatives have shown inhibitory effects on kinases through competitive binding at ATP pockets, as demonstrated in kinase inhibition assays .

Q. What methodologies are used to study the regioselectivity of substituents on the isothiazole ring?

- Isotopic labeling : ¹³C-labeled ethyl esters track substituent migration during reactions .

- X-ray diffraction : Resolves crystal structures to confirm substituent positions (e.g., 3-ethyl vs. 5-methyl groups) .

- Kinetic studies : Compare reaction rates of positional isomers under identical conditions .

Q. How can enzymatic hydrolysis be leveraged to generate bioactive carboxylic acid derivatives?

Lipases (e.g., Candida antarctica) selectively hydrolyze ethyl esters in aqueous-organic biphasic systems, yielding carboxylic acids without damaging the isothiazole ring. This method avoids harsh acidic conditions and achieves >90% conversion in some cases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.